molecular formula C23H28N2O5 B2616053 Fmoc-dap(boc)-ol CAS No. 915714-21-5

Fmoc-dap(boc)-ol

Cat. No. B2616053
CAS RN: 915714-21-5
M. Wt: 412.486
InChI Key: LQQFVCOJXMXWLD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-dap(boc)-ol is a common peptide building block . As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin . It’s suitable for solid-phase peptide synthesis (SPPS) .


Synthesis Analysis

Fmoc-dap(boc)-ol is used in the high-yielding solid-phase total synthesis of daptomycin, an important clinical antibiotic . The synthesis involves a Camps cyclization reaction that occurs in the solid-phase when conventionally used kynurenine (Kyn) synthons are exposed to 20% 2-methylpiperidine (2MP)/DMF .


Molecular Structure Analysis

The molecular formula of Fmoc-dap(boc)-ol is C23H26N2O6 . It’s a derivative of 2,3-diaminopropionic acid .


Physical And Chemical Properties Analysis

Fmoc-dap(boc)-ol has a molecular weight of 426.46 g/mol . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 652.5±55.0 °C at 760 mmHg, and a flash point of 348.4±31.5 °C .

Scientific Research Applications

Self-Supporting Hydrogels for Biomedical Applications

“Fmoc-dap(boc)-ol” has been used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of series K peptides, which include “Fmoc-dap(boc)-ol”, have shown potential for tissue engineering . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Cell Cultivation

“Fmoc-dap(boc)-ol” has been used in the development of materials that support cell cultivation . The self-assembling properties of Fmoc-modified amino acids and short peptides make them ideal for creating environments conducive to cell growth .

Bio-Templating

The self-assembling properties of “Fmoc-dap(boc)-ol” also make it useful for bio-templating . This involves using biological molecules as templates to create nanostructures with diverse morphologies .

Drug Delivery

“Fmoc-dap(boc)-ol” has potential applications in the field of drug delivery . The peptide-based hydrogels (PHGs) created using “Fmoc-dap(boc)-ol” can be used as vehicles for delivering drugs to specific locations in the body .

Diagnostic Tools for Imaging

The peptide-based hydrogels (PHGs) created using “Fmoc-dap(boc)-ol” can also be used as diagnostic tools for imaging . These PHGs can be used to enhance the contrast in imaging techniques, making it easier to visualize certain structures or processes within the body .

Future Directions

Peptide-based hydrogels (PHGs), which can be formed using peptide building blocks like Fmoc-dap(boc)-ol, are suitable for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . They are also being explored as scaffolds for bioprinting applications .

properties

IUPAC Name

tert-butyl N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFVCOJXMXWLD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-dap(boc)-ol

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